The synthesis of GSK-J2 (sodium salt) involves several steps typical of organic synthesis methods used for producing complex organic molecules. While specific details on the synthetic pathway for GSK-J2 are not extensively documented in available literature, it is generally synthesized through modifications of precursor compounds that may involve reactions such as:
Technical details regarding the exact reagents and conditions used in the synthesis of GSK-J2 remain proprietary or less documented in public sources .
The molecular formula of GSK-J2 (sodium salt) is with a molecular weight of approximately 389.45 g/mol. The compound features a complex structure that includes:
The structural representation can be summarized as follows:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 389.45 g/mol |
CAS Number | 2108665-15-0 |
InChI Key | LJIFOCRGDDQFJF-UHFFFAOYSA-N |
SMILES | O=C(CCNC1=NC(C2=CC=CN=C2)=NC(N3CCC(C=CC=C4)=C4CC3)=C1)O |
This data illustrates the complexity of GSK-J2's molecular architecture, which is crucial for its biological activity .
GSK-J2 functions primarily as an inactive control for studies involving histone demethylation processes. Its mechanism involves:
This mechanism is crucial for validating experimental results when studying epigenetic modifications related to gene expression regulation .
GSK-J2 (sodium salt) exhibits several notable physical and chemical properties:
These properties are essential for ensuring reliable performance in scientific applications .
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: